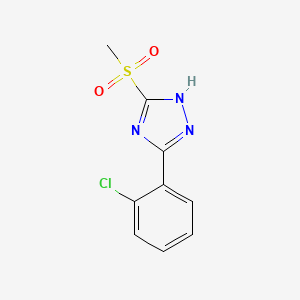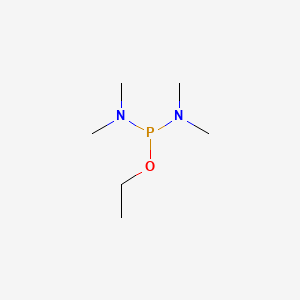![molecular formula C20H15N3O2 B14179453 3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol CAS No. 499211-85-7](/img/structure/B14179453.png)
3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol is a complex organic compound that features a phthalazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both hydroxyphenyl and phthalazinone moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone derivatives . The reaction conditions often require the use of solvents like acetone and catalysts such as potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phthalazinone moiety can be reduced under specific conditions to yield dihydrophthalazinone derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrophthalazinone derivatives from reduction, and various substituted phenol derivatives from nucleophilic aromatic substitution .
Applications De Recherche Scientifique
3-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit key enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects . The hydroxyphenyl group plays a crucial role in its antioxidant activity, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic Acid: This compound shares the hydroxyphenyl moiety and exhibits similar antimicrobial and anticancer properties.
4-(4-Hydroxyphenyl)phthalazin-1(2H)-one: This derivative has a similar phthalazinone core and is used in the synthesis of high-performance polymers.
Uniqueness
What sets 3-(4-(4-hydroxyphenyl)phthalazin-1-ylamino)phenol apart is its dual functionality, combining the properties of both hydroxyphenyl and phthalazinone groups. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
499211-85-7 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C20H15N3O2/c24-15-10-8-13(9-11-15)19-17-6-1-2-7-18(17)20(23-22-19)21-14-4-3-5-16(25)12-14/h1-12,24-25H,(H,21,23) |
Clé InChI |
WXHYWPFNNWXWSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=CC=C3)O)C4=CC=C(C=C4)O |
Solubilité |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
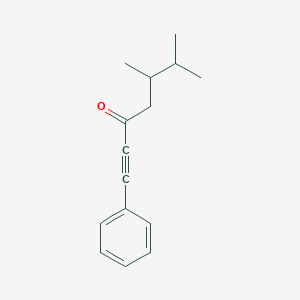
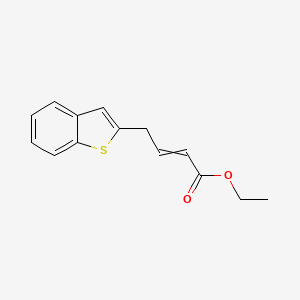
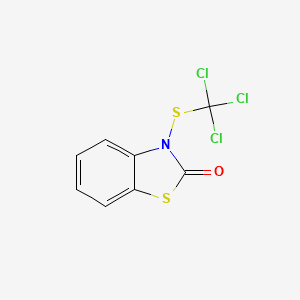
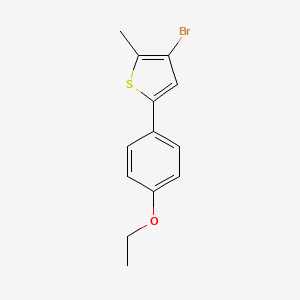

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
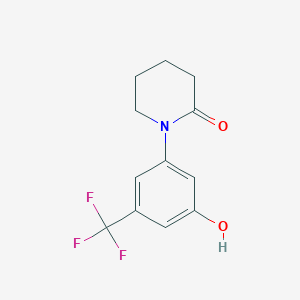
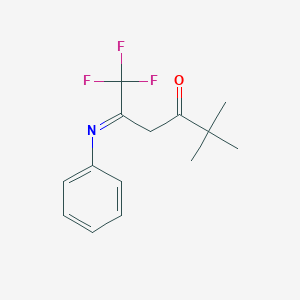
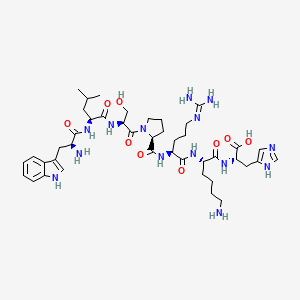
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
